molecular formula C23H23FN4O2S B2687444 3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251671-72-3

3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2687444
CAS No.: 1251671-72-3
M. Wt: 438.52
InChI Key: RBAUGMLUAZXBHS-UHFFFAOYSA-N
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Description

3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (PubChem CID: 49665065) is a synthetically designed small molecule that belongs to a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides investigated for their potential as antimalarial agents . This compound is part of a research library designed with three points of randomization around the core triazolopyridine scaffold bearing a sulfonamide fragment, a structure of significant interest in medicinal chemistry due to its wide range of pharmaceutical activities . The primary research value of this chemical entity lies in its targeting of falcipain-2 (FP-2), a key cysteine protease enzyme essential for the survival and development of the most lethal malaria parasite, Plasmodium falciparum . FP-2 functions as a vital hemoglobinase in the parasite's food vacuole; its inhibition disrupts the parasite's ability to hydrolyze human hemoglobin, ultimately hindering parasitic growth and leading to its death, particularly during the trophozoite stage . The discovery of such novel agents is critical due to the growing global threat of multi-drug resistant malaria strains . The compound's structure was identified and prioritized through advanced in silico methodologies, including structure-based virtual screening (SBVS) and molecular docking studies against the FP-2 enzyme (PDB entry 3BPF), ensuring a rational design approach for potential inhibitors . This product is strictly intended for research applications, such as in vitro antimalarial activity screening against Plasmodium falciparum , mechanism-of-action studies, and as a building block for the synthesis of novel derivatives in drug discovery programs . It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-3-17-10-12-20(13-11-17)28(16-18-7-5-8-19(24)15-18)31(29,30)21-9-6-14-27-22(4-2)25-26-23(21)27/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAUGMLUAZXBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a novel compound within the class of triazolo-pyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimalarial properties and interactions with specific biological targets. The unique structural features of this compound, including its sulfonamide group and various substituents, contribute to its pharmacological profile.

Chemical Structure

The molecular formula of the compound is C23H23FN4O2SC_{23}H_{23}FN_4O_2S with a molecular weight of 438.52 g/mol. The structure incorporates a triazole ring fused with a pyridine moiety and a sulfonamide group, which are critical for its biological activity.

Property Details
Molecular FormulaC23H23FN4O2S
Molecular Weight438.52 g/mol
Structural FeaturesTriazole ring, pyridine moiety, sulfonamide group

Antimalarial Activity

Research indicates that compounds similar to this compound exhibit significant antimalarial activity. A study involving a library of triazolo-pyridine sulfonamides found that certain derivatives demonstrated potent inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The in vitro studies reported IC50 values as low as 2.24 μM for some related compounds, suggesting a strong potential for this class of compounds in antimalarial drug development .

The mechanism by which these compounds exert their antimalarial effects is primarily through the inhibition of falcipain-2 (FP-2), a cysteine protease crucial for the degradation of human hemoglobin in the malaria parasite. Inhibition of FP-2 leads to the death of the parasite during its trophozoite stage . This mechanism positions falcipain-2 as an important target for developing new antimalarial therapies.

Other Biological Activities

In addition to antimalarial properties, triazolo-pyridine derivatives have been studied for various other biological activities:

  • Antimicrobial : Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.
  • Anti-inflammatory : Compounds in this class have also been evaluated for their anti-inflammatory properties.
  • Cystic Fibrosis Treatment : Certain triazolopyridine sulfonamides are being explored for their potential in treating cystic fibrosis due to their ability to modulate ion transport mechanisms .

Case Studies and Research Findings

Several studies have detailed the synthesis and biological evaluation of triazolo-pyridine sulfonamides:

  • Virtual Screening and Molecular Docking :
    • A library consisting of 1561 compounds was screened using virtual docking methods targeting falcipain-2.
    • Selected hits were synthesized and tested for antimalarial activity, confirming that structural modifications can enhance biological efficacy .
  • In Vitro Evaluations :
    • In vitro assays demonstrated that specific modifications in the triazolo-pyridine scaffold significantly impacted the biological activity against malaria parasites.
    • The structure–activity relationship (SAR) studies highlighted that substituents on the phenyl rings could influence binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs (Table 1) and their biological/physicochemical properties are discussed below:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (R1, R2, R3) IC50 (µM)* Molecular Weight Key Findings
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1=3-Ethyl, R2=3-F-Bn, R3=4-MeO-Ph 2.24 468.52 Highest antimalarial activity in vitro; optimal binding to falcipain-2 .
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one R1=Cl-Bn, R2=Piperidine-SO2 4.98 435.89 Moderate activity; bulky piperidine group reduces enzyme affinity .
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) R1=3-Cl-Bn, R2=3,5-F2-Ph N/A 435.6 Lower yield (62%); chlorine/fluorine synergy enhances stability .
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) R1=3,5-Me2-Ph, R2=4-MeO-Bn, R3=Me N/A 453.54 Methyl groups improve solubility but reduce target binding .

IC50 values against *Plasmodium falciparum (where available).

Key Structural and Functional Insights

Substituent Effects on Activity :

  • Ethyl vs. Methyl Groups : The 3-ethyl group in the target compound likely enhances hydrophobic interactions with falcipain-2 compared to methyl analogs (e.g., 8c), which show reduced binding .
  • Fluorine Positioning : The 3-fluorobenzyl group in the target compound may offer better electronic effects than 3,5-difluorophenyl (8a), as excessive fluorine can hinder π-π stacking .

Sulfonamide Position :

  • The 8-sulfonamide position (vs. 6-sulfonamide in the lead compound from ) may alter steric accessibility to the enzyme’s active site, though direct comparative data are unavailable.

Synthetic Yields :

  • The target compound’s synthesis would likely follow General Procedure D (as in ), but yields may vary due to the steric bulk of the 4-ethylphenyl group compared to smaller substituents (e.g., methoxy) .

Thermal Stability :

  • Analogs like 8a (m.p. 160–162°C) and 8c (m.p. 168–169°C) suggest that ethyl/fluorine substituents could increase melting points, indicating higher crystallinity and stability .

Contradictions and Limitations

  • The exact biological data (e.g., IC50) for the target compound are absent in the provided evidence. Its predicted activity relies on structural parallels to the 2.24 µM compound from .
  • describes fluorinated chromenone derivatives but lacks direct relevance to triazolopyridine sulfonamides.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis typically involves sequential alkylation of the sulfonamide precursor. For example, intermediates like [1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide derivatives are first prepared via cyclization of hydrazinopyridine with aldehydes under acidic conditions (e.g., acetic acid) . Subsequent N-alkylation with substituted benzyl chlorides (e.g., 3-fluorobenzyl chloride) is performed in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to achieve dual N-substitution . Yield optimization requires precise stoichiometric ratios (1:1.1 for sulfonamide:alkylating agent) and temperature control (80–100°C). Purification via silica chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C-NMR : Key signals include the sulfonamide NH (δ ~10.7 ppm, broad singlet), triazole protons (δ 8.8–9.5 ppm), and aromatic splitting patterns (e.g., fluorophenyl groups show coupling constants J = 8–12 Hz) .
  • LC/MS : The molecular ion [M+H]+ should match the exact mass (e.g., m/z ~483 for C₂₄H₂₃F₁N₄O₂S). Fragmentation patterns (e.g., loss of –SO₂) confirm sulfonamide integrity .
  • FTIR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, and triazole C=N at ~1600 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under experimental storage conditions?

The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability tests indicate decomposition at >40°C; storage at –20°C in inert atmospheres (N₂) is recommended . Hydrolytic susceptibility at the sulfonamide group necessitates pH-controlled buffers (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Substituent Variation : Compare analogues with modified ethyl/fluorophenyl groups (e.g., 3,5-difluorophenyl vs. 4-ethylphenyl) to assess steric/electronic impacts on target binding .
  • Biological Assays : Use standardized in vitro models (e.g., Plasmodium falciparum 3D7 for antimalarial activity) with IC₅₀ calculations. Correlate logP (lipophilicity) with membrane permeability .
  • Computational Modeling : Perform docking studies with target proteins (e.g., PfATP4 for antimalarials) to identify critical hydrogen bonds or π-π interactions .

Q. What strategies are effective for identifying biological targets or mechanisms of action?

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Transcriptomic Profiling : RNA-seq or CRISPR screens can reveal pathway dysregulation (e.g., oxidative stress response) .
  • Metabolic Labeling : Use radiolabeled (³H/¹⁴C) derivatives to track cellular uptake and sublocalization .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

  • Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and metabolite formation (e.g., oxidative demethylation) to explain reduced in vivo activity .
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in target tissues versus plasma .
  • Species-Specific Metabolism : Test metabolites in hepatocyte models (human vs. rodent) to identify divergent degradation pathways .

Q. What advanced analytical methods resolve impurities or degradation products during quality control?

  • HPLC-DAD/MS : Use C18 columns (e.g., Chromolith) with gradient elution (ACN/0.1% formic acid) to separate sulfonamide oxidation products .
  • NMR Spectroscopy : ¹H-¹³C HSQC can distinguish regioisomers (e.g., triazole vs. pyridine substitution) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

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